molecular formula C13H9N3O6 B11526127 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B11526127
M. Wt: 303.23 g/mol
InChI Key: DDMIGSXWDRQILX-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine-2,4-dione core substituted with a nitro group at position 5 and an (E)-2-(1,3-benzodioxol-5-yl)ethenyl group at position 4.

Properties

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H9N3O6/c17-12-11(16(19)20)8(14-13(18)15-12)3-1-7-2-4-9-10(5-7)22-6-21-9/h1-5H,6H2,(H2,14,15,17,18)/b3-1+

InChI Key

DDMIGSXWDRQILX-HNQUOIGGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]

solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the bromination of 1,3-benzodioxole followed by treatment with ethylene oxide and Grignard reagents . The resulting intermediate is then subjected to further reactions to introduce the nitro and pyrimidine functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes involved in cancer cell proliferation . The benzodioxole moiety plays a crucial role in binding to the active site of the target enzyme, while the nitro group enhances its reactivity.

Comparison with Similar Compounds

Structural Analog: Methysticin

Compound : (R)-6-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one .
Key Differences :

  • Core Structure: Methysticin contains a dihydropyranone ring, whereas the target compound has a pyrimidine-2,4-dione core.
  • Substituents : Methysticin has a methoxy group at position 4, while the target compound features a nitro group at position 3.
  • Bioactivity : Methysticin is a kavalactone with neurological effects, while the nitro group in the target compound may confer antimicrobial or cytotoxic properties.
  • UV/Vis Spectra : Methysticin exhibits λmax at 208, 225, 265, and 306 nm due to conjugation; the nitro group in the target compound may redshift these peaks .

Structural Analog: Ethyl 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

Key Differences :

  • Core Structure : A tetrahydro-pyrimidine ring with a sulfanylidene group, contrasting with the aromatic pyrimidine dione in the target compound.
  • Substituents : The ethyl ester and sulfanylidene groups enhance lipophilicity, whereas the nitro group in the target compound increases polarity.
  • Synthetic Routes : Sulfanylidene derivatives may require thiolation steps, while the target compound likely involves nitration and cross-coupling reactions .

Structural Analog: 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione

Key Differences :

  • Substituents : Benzyl and isopropyl groups at positions 6 and 5, respectively, compared to the nitro and ethenyl-benzodioxole groups in the target compound.
  • Electronic Effects : The isopropyl group is electron-donating, whereas the nitro group is electron-withdrawing, altering reactivity in nucleophilic substitutions.
  • Crystallography : Steric hindrance from benzyl/isopropyl groups may disrupt hydrogen-bonding patterns observed in nitro-substituted analogs .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Functional Groups λmax (nm)
Target Compound Pyrimidine-2,4-dione 5-NO₂, 6-(E)-benzodioxol-ethenyl Nitro, ethenyl, dione Not reported
Methysticin Dihydropyranone 4-OCH₃, 6-(E)-benzodioxol-ethenyl Methoxy, ethenyl, lactone 208, 225, 265, 306
Ethyl 4-(benzodioxol)-6-methyl derivative Tetrahydro-pyrimidine 2-Sulfanylidene, 5-COOEt Sulfur, ester Not reported
6-Benzyl-5-isopropyl derivative Pyrimidine-2,4-dione 6-Benzyl, 5-isopropyl Alkyl Not reported

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound ~343.3 g/mol Low (lipophilic) 7 (NO₂, dione, O in benzodioxole) 1 (NH)
Methysticin 274.3 g/mol Moderate 5 (lactone, OCH₃, O in benzodioxole) 0
Ethyl 4-(benzodioxol)-6-methyl derivative ~406.4 g/mol Low (ester and sulfur) 6 (ester, sulfur, O in benzodioxole) 1 (NH)

Research Findings and Implications

  • Biological Relevance : The benzodioxole moiety is associated with interactions in neurological targets (e.g., GABA receptors in Methysticin), suggesting the target compound could be optimized for CNS activity .

Biological Activity

The compound 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione , also known as a benzodioxol derivative, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological pathways and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₄N₂O₅
  • Molecular Weight : 302.28 g/mol
  • CAS Number : 1467028

The compound features a pyrimidine core substituted with a nitro group and a benzodioxole moiety, which is thought to contribute to its biological activity.

Anticancer Properties

Research has indicated that derivatives of benzodioxole exhibit significant anticancer activity. For example, studies have shown that related compounds demonstrate efficacy against various cancer cell lines. The compound has been evaluated for its cytotoxic effects:

  • Cytotoxicity Assay : In vitro studies have utilized MTS assays to assess the viability of cancer cell lines treated with the compound. Results showed significant inhibition of cell proliferation at concentrations ranging from 26 µM to 65 µM against multiple cancer types, indicating promising anticancer potential .

Antidiabetic Effects

The compound's potential as an antidiabetic agent has also been explored. In vivo studies using streptozotocin-induced diabetic mice revealed that it significantly reduced blood glucose levels:

  • Blood Glucose Reduction : Administration of the compound led to a decrease in blood glucose from 252.2 mg/dL to 173.8 mg/dL, suggesting its role in glycemic control .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes involved in metabolic pathways:

  • α-Amylase Inhibition : The compound demonstrated strong α-amylase inhibitory activity with an IC₅₀ value of approximately 0.68 µM, indicating its potential use in managing carbohydrate metabolism and diabetes .

Case Studies and Research Findings

StudyFindings
Study on Cytotoxicity Significant inhibition of cancer cell lines at IC₅₀ values between 26–65 µM.
Antidiabetic Evaluation Reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL.
Enzyme Activity Strong α-amylase inhibition with an IC₅₀ of 0.68 µM.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the nitro group and the benzodioxole structure suggests possible interactions with cellular targets involved in cancer proliferation and glucose metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.